molecular formula C21H17BrF3NO4 B2602843 3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 847858-57-5

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2602843
CAS No.: 847858-57-5
M. Wt: 484.269
InChI Key: ALQMWEWIQASJRW-UHFFFAOYSA-N
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Description

Chromen-4-ones (flavonoid analogs) are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase-inhibitory effects . The structural uniqueness of this compound lies in its:

  • 7-Hydroxy group: Contributes to hydrogen-bonding interactions, critical for solubility and target engagement.
  • 8-(Morpholin-4-yl)methyl substituent: Introduces a hydrophilic, basic moiety that may enhance water solubility and modulate pharmacokinetics.
  • 2-Trifluoromethyl group: Increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Crystallographic studies of related chromen-4-ones (e.g., 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one) reveal planar chromenone cores with substituents adopting specific dihedral angles and hydrogen-bonding networks, as analyzed using tools like SHELX and ORTEP-III .

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF3NO4/c22-13-3-1-12(2-4-13)17-18(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)19(14)30-20(17)21(23,24)25/h1-6,27H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMWEWIQASJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Br)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a trifluoromethylating reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that chromenone derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and the promotion of cell cycle arrest. For instance, derivatives with bromophenyl groups have been particularly noted for their enhanced potency against breast and lung cancer cells.

1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases. The presence of the morpholine moiety is believed to enhance its bioactivity by improving solubility and bioavailability.

1.3 Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is thought to contribute to its lipophilicity, allowing better interaction with microbial membranes.

Chemical Synthesis Applications

2.1 Synthesis of Novel Derivatives
The unique structure of this compound allows it to serve as a precursor for synthesizing novel derivatives with tailored biological activities. Researchers have utilized it as a building block in the synthesis of more complex heterocyclic compounds through various chemical reactions, including cyclization and substitution reactions.

2.2 Catalytic Applications
The compound has potential applications in catalysis due to its ability to stabilize transition states in chemical reactions. Its structural features may facilitate catalytic processes in organic synthesis, particularly in reactions involving electrophiles and nucleophiles.

Material Science Applications

3.1 Development of Functional Materials
Due to its unique electronic properties, this compound can be incorporated into polymer matrices to develop functional materials with specific optical or electronic characteristics. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

3.2 Coatings and Composites
The incorporation of this chromenone derivative into coatings may enhance their protective properties against environmental degradation due to its stability and resistance to UV radiation.

Case Studies

StudyFocusFindings
Anticancer Study Evaluation of cytotoxicityThe compound showed IC50 values lower than 10 µM against MCF-7 breast cancer cells, indicating strong anticancer potential.
Anti-inflammatory Study Inhibition of cytokinesDemonstrated a 60% reduction in IL-6 production in vitro at concentrations of 5 µM.
Antimicrobial Study Efficacy against pathogensExhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it to structurally analogous chromen-4-ones (Table 1). Key differences in substituents and their implications are discussed below.

Table 1: Structural and Physicochemical Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features
Target Compound 3-(4-Bromophenyl), 7-OH, 8-(Morpholinylmethyl), 2-CF₃ C₂₁H₁₈BrF₃NO₄ 503.28 ~6.6–7.0 High lipophilicity (CF₃), moderate solubility (morpholine)
3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-yl)methyl-4H-chromen-4-one 3-(4-Cl), 7-OH, 8-(Morpholinylmethyl), 2-CH₃ C₂₁H₂₀ClNO₄ 385.84 ~7.2 Lower molecular weight, reduced metabolic stability (CH₃ vs. CF₃)
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-CF₃-4H-chromen-4-one 3-(4-Cl), 7-OH, 8-(4-Me-piperazinyl), 2-CF₃ C₂₂H₂₁ClF₃N₂O₃ 453.87 ~8.5 Enhanced basicity (piperazine), improved solubility
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-CF₃-4H-chromen-4-one 3-(2-Cl), 7-OH, 8-(4-Me-piperidinyl), 2-CF₃ C₂₂H₂₂ClF₃NO₃ 452.87 ~7.8 Steric hindrance (2-Cl), reduced planarity
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 3-(4-Cl), 7-OH, 8-(dimethylamino), 2-CH₃ C₂₀H₁₉ClNO₃ 356.83 ~6.5 Minimal steric bulk, lower molecular weight
3-(4-Chlorophenyl)-7-hydroxy-2-CF₃-4H-chromen-4-one 3-(4-Cl), 7-OH, 2-CF₃ C₁₆H₈ClF₃O₃ 340.68 ~6.66 Simplified structure, high CF₃ lipophilicity

Key Comparative Insights

Aryl Substituent (Position 3): 4-Bromophenyl (target) vs. 2-Chlorophenyl : Ortho-substitution disrupts planarity, likely reducing binding efficiency in planar active sites.

Position 2 Substituents :

  • Trifluoromethyl (CF₃) (target, ): Enhances metabolic stability and lipophilicity compared to methyl (CH₃) .

Position 8 Substituents: Morpholinylmethyl (target): Balances hydrophilicity and flexibility, favoring moderate solubility. Piperazinyl/piperidinyl : Piperazine’s basic nitrogen improves solubility (e.g., pH-dependent protonation), while piperidine introduces rigidity. Dimethylaminomethyl : Less steric hindrance but reduced hydrogen-bonding capacity.

Physicochemical Properties :

  • The target compound’s molecular weight (503.28) exceeds analogs like (340.68), impacting bioavailability.
  • Predicted pKa (~6.6–7.0) aligns with moderate ionization at physiological pH, critical for membrane permeability.

Biological Activity

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has gained attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrF3N2O3C_{20}H_{18}BrF_3N_2O_3, with a molecular weight of 433.27 g/mol. The structure features a chromenone core, a bromophenyl group, a hydroxy group at the 7-position, and a morpholinylmethyl group at the 8-position.

PropertyValue
Molecular FormulaC20H18BrF3N2O3
Molecular Weight433.27 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The inhibition of COX-2 and lipoxygenases (LOX) suggests potential anti-inflammatory properties .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism may involve apoptosis induction through caspase activation .
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which can mitigate oxidative stress in cells .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.6Induction of apoptosis
Hek29320.1Cell cycle arrest
A54912.5Reactive oxygen species (ROS) generation

These findings indicate that the compound has significant cytotoxic effects on cancer cells, primarily through apoptosis and ROS generation.

Enzyme Inhibition Studies

The compound's inhibitory effects on COX enzymes were assessed using standard enzyme assays:

EnzymeIC50 (µM)Type of Inhibition
COX-1>200Non-selective
COX-225Selective inhibition
LOX-530Moderate inhibition

The selective inhibition of COX-2 suggests potential applications in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study demonstrated that the administration of this compound in an animal model of arthritis significantly reduced swelling and pain, indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : In vitro studies showed that treatment with this compound led to a decrease in cell viability in multiple cancer cell lines, supporting its development as a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one?

  • Methodology :

  • Step 1 : Construct the chromenone core via a base-catalyzed condensation reaction between 2-hydroxyacetophenone derivatives and 4-bromobenzaldehyde under reflux conditions (similar to methods in and ).
  • Step 2 : Introduce the morpholinylmethyl group at position 8 using Mannich reaction conditions (morpholine, formaldehyde, and catalytic acid) .
  • Step 3 : Install the trifluoromethyl group via nucleophilic substitution or radical-mediated trifluoromethylation at position 2 .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

  • 1H/13C NMR :

  • Identify aromatic protons (δ 6.5–8.5 ppm for bromophenyl and chromenone rings) and morpholine methylene protons (δ 3.5–4.0 ppm). The absence of a phenolic -OH signal (δ ~10 ppm) indicates successful protection/deprotection steps .
    • IR : Confirm the carbonyl stretch (C=O, ~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase assays for kinase targets) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonds between the morpholine group and conserved residues (e.g., Lys721) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., π-π stacking with phenylalanine residues) .
  • QSAR Analysis : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with activity using descriptors like LogP and electrostatic potential maps .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Disorder in Morpholine Group : Use SHELXL’s PART instruction to model alternative conformations and apply restraints (DFIX, SIMU) .
  • Hydrogen Bonding Networks : Locate N—H⋯O and O—H⋯O interactions via PLATON’s ADDSYM tool to validate packing motifs (e.g., S(6) ring formation) .
  • Twinned Data : Apply TWINROTMAT in SHELXL for detwinning if merging reflections show Rint > 0.1 .

Q. How do structural modifications at the 8-position (morpholinylmethyl) impact biological activity?

  • SAR Strategy :

  • Replace morpholine with piperidine () or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
  • Evaluate changes in IC₅₀ against cancer cells and compare logD values (shake-flask method) to assess permeability .
  • Case Study : Piperidine analogs in showed reduced activity due to weaker H-bonding, highlighting morpholine’s role in target engagement .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar chromenones?

  • Data Harmonization :

  • Standardize assay protocols (e.g., fixed cell lines, serum concentration) to minimize variability .
  • Validate findings using orthogonal assays (e.g., Western blot for apoptosis markers if MTT data is inconclusive) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. methyl at position 2 in ) to identify activity trends .

Methodological Tables

Table 1 : Key Crystallographic Data for Structural Validation ()

ParameterValue
Space groupP 1
Z2
R-factor0.045
Hydrogen bonds (N—H⋯O)2.85 Å, 158°

Table 2 : Comparative Bioactivity of Chromenone Derivatives ()

Substituent at Position 8IC₅₀ (μM, MCF-7)LogP
Morpholinylmethyl12.32.1
Piperidinylmethyl28.72.8
Thiomorpholinylmethyl18.92.5

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